rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97364-77-7
VCID: VC12003316
InChI: InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1
SMILES: COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 97364-77-7

Cat. No.: VC12003316

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid - 97364-77-7

Specification

CAS No. 97364-77-7
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name (1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1
Standard InChI Key KICBKCDHFFGKCB-BXKDBHETSA-N
Isomeric SMILES COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O
SMILES COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
Canonical SMILES COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
SMILESCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
InChIKeyKICBKCDHFFGKCB-BXKDBHETSA-N
PubChem CID13416123

Stereochemical Considerations

The rac prefix denotes a racemic mixture, though the (1R,2R) enantiomer is often isolated for targeted applications. X-ray crystallography of analogous cyclopropanes confirms that the trans-configuration of substituents minimizes ring strain, stabilizing the molecule . The carboxylic acid and methoxycarbonyl groups adopt equatorial positions relative to the cyclopropane plane, enhancing hydrogen-bonding capabilities.

Synthesis and Manufacturing

Key Synthetic Routes

StepReagents/ConditionsYield
1Pd(OAc)₂, Ethyl diazoacetate, THF57%
2LiOH, H₂O/THF, 0°C to RT87%

Process Optimization

Yields exceed 80% in hydrolysis steps due to the stability of the cyclopropane ring under basic conditions . Microwave-assisted cyclopropanation reduces reaction times from 48 hours to 2 hours, improving scalability.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate no decomposition under inert atmospheres at −20°C for six months.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.36–1.54 (2H, m, cyclopropane CH₂), 3.83 (3H, s, OCH₃), 7.28–7.35 (2H, m, aromatic), 7.81–7.91 (2H, m, aromatic) .

  • MS (ESI): m/z 219.1 [M − H]⁻, confirming molecular weight .

Applications in Medicinal Chemistry

LSD1 Inhibitor Development

In the ACS study, the methyl ester analog 1e demonstrated potent LSD1 inhibition (IC₅₀ = 12 nM) and favorable blood-brain barrier permeability (MDR1 efflux ratio = 2.1) . PET imaging with [¹⁸F]-1e in non-human primates showed specific uptake in brain regions with high LSD1 expression, validating its potential as a neuroimaging agent .

Structure-Activity Relationships (SAR)

  • Methoxycarbonyl Group: Enhances metabolic stability by resisting esterase cleavage compared to ethyl esters .

  • Cyclopropane Rigidity: Improves binding affinity by pre-organizing the molecule for LSD1’s substrate pocket .

Comparative Analysis with Related Compounds

Table 3: Comparison with 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic Acid (CAS 1034147-27-7)

Propertyrac-(1R,2R) IsomerNon-stereospecific Analog
CAS Number97364-77-71034147-27-7
Biological SpecificityHigh (enantiomerically pure)Moderate
LSD1 Binding AffinityIC₅₀ = 12 nMNot reported

The stereospecific (1R,2R) configuration confers superior target engagement compared to racemic or non-chiral analogs .

Interaction Studies and Biological Activity

Enzyme Binding

Molecular docking simulations predict hydrogen bonds between the carboxylic acid group and LSD1’s FAD cofactor (binding energy = −9.2 kcal/mol) . The phenyl group occupies a hydrophobic cleft, reducing off-target interactions .

Pharmacokinetics

In rats, the methyl ester prodrug shows 92% oral bioavailability, with the carboxylic acid form detected in plasma within 15 minutes .

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